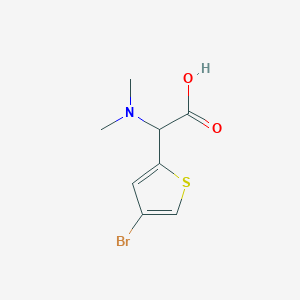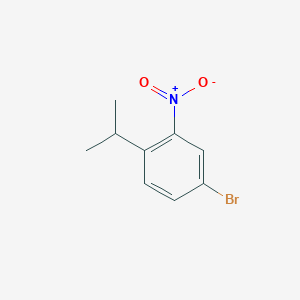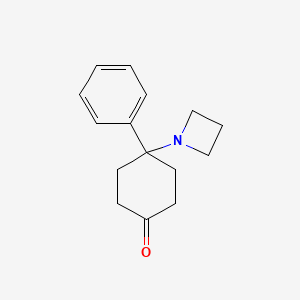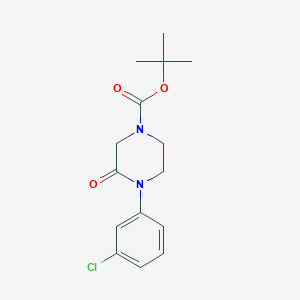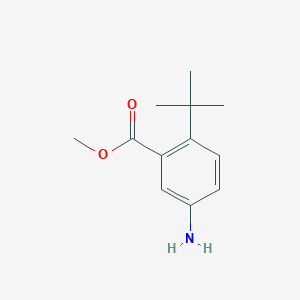
2,4-Dimethyl(trifluoromethylthio)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethyl(trifluoromethylthio)benzene, commonly referred to as 2,4-DMTB, is a compound that has been studied extensively in recent years due to its diverse range of applications. It is a derivative of the aromatic hydrocarbon benzene, which is composed of a single ring of six carbon atoms, and is classified as an organosulfur compound. 2,4-DMTB is an important intermediate for the synthesis of a variety of pharmaceuticals, agrochemicals, and other compounds. It is also used in the production of polymers and in the manufacture of semiconductors.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 2,4-Dimethyl(trifluoromethylthio)benzene involves the introduction of a trifluoromethylthio group onto a benzene ring that already contains two methyl groups.
Starting Materials
2,4-dimethylphenol, trifluoromethanesulfenyl chloride, aluminum chloride, chloroform, sodium hydroxide, wate
Reaction
2,4-dimethylphenol is reacted with trifluoromethanesulfenyl chloride in the presence of aluminum chloride as a catalyst and chloroform as a solvent to form 2,4-dimethylphenyl trifluoromethyl sulfide., The resulting sulfide is then treated with sodium hydroxide and water to hydrolyze the sulfide group and form 2,4-Dimethyl(trifluoromethylthio)benzene.
Wissenschaftliche Forschungsanwendungen
2,4-DMTB has been studied extensively in recent years due to its diverse range of applications. It has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other compounds. It has also been used in the production of polymers, in the manufacture of semiconductors, and in the study of biochemical and physiological processes.
Wirkmechanismus
2,4-DMTB is an organic compound that is capable of undergoing a variety of chemical reactions. It is capable of undergoing nucleophilic substitution reactions, in which a nucleophile (an atom or molecule that is attracted to an electron-rich center) reacts with an electrophile (an atom or molecule that is attracted to an electron-poor center). It is also capable of undergoing electrophilic addition reactions, in which an electrophile reacts with an electron-rich center (such as a double bond).
Biochemische Und Physiologische Effekte
2,4-DMTB has been studied extensively in recent years due to its diverse range of applications. It has been shown to have a variety of biochemical and physiological effects, including the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. It has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-DMTB is an important intermediate for the synthesis of a variety of pharmaceuticals, agrochemicals, and other compounds, and is thus an important compound for laboratory experiments. The advantages of using 2,4-DMTB in laboratory experiments include its high yield and cost-effectiveness. However, it is important to note that 2,4-DMTB is a highly reactive compound and should be handled with care. It is also important to note that the compound should be stored in a cool, dry place and should be handled with protective equipment.
Zukünftige Richtungen
The use of 2,4-DMTB in scientific research has opened up a variety of potential future directions. One potential direction is the development of new pharmaceuticals and agrochemicals based on 2,4-DMTB. Another potential direction is the development of new polymers and semiconductors based on 2,4-DMTB. Additionally, further research could be conducted to explore the biochemical and physiological effects of 2,4-DMTB, as well as its potential applications in medicine and agriculture. Finally, further research could be conducted to explore new methods of synthesizing 2,4-DMTB, as well as new methods of storing and handling the compound.
Eigenschaften
IUPAC Name |
2,4-dimethyl-1-(trifluoromethylsulfanyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3S/c1-6-3-4-8(7(2)5-6)13-9(10,11)12/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJDBHQFTWQXES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl(trifluoromethylthio)benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



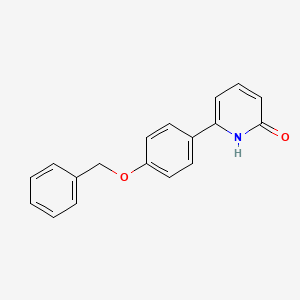




![tert-Butyl (1S,2R,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6327393.png)
